[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride

Salt selection Solid-state stability Process chemistry

This (2S,4S) diastereomer ensures the methoxy and aminomethyl groups are in the required cis orientation, critical for spatial presentation in drug candidates. The dihydrochloride salt enables direct use in coupling reactions after in situ neutralization, simplifying handling compared to the free amine. Ideal for SAR studies, FBDD, and lead optimization where defined stereochemistry and non-planar scaffolds are essential.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11
CAS No. 2402789-55-1
Cat. No. B2676134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride
CAS2402789-55-1
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11
Structural Identifiers
SMILESCOC1CC(NC1)CN.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(3-7)8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1
InChIKeyVTJNPGXZIKKVDH-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride (CAS 2402789-55-1): A Defined Chiral Pyrrolidine Building Block for Stereospecific Synthesis


[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine dihydrochloride (CAS 2402789-55-1) is a chiral, non-racemic pyrrolidine derivative supplied as a dihydrochloride salt with the molecular formula C₆H₁₆Cl₂N₂O and a molecular weight of 203.11 g/mol . It belongs to the class of 2-aminomethylpyrrolidine building blocks, which are foundational intermediates in medicinal chemistry for constructing drug candidates, particularly those requiring defined three-dimensional orientation of amine and ether pharmacophores . Its (2S,4S) configuration places both the methoxy group at the 4-position and the aminomethyl substituent at the 2-position in a cis relative orientation on the pyrrolidine ring, which imparts a specific spatial arrangement distinct from its diastereomers and enantiomers .

Why Generic Pyrrolidine-2-methanamines Cannot Replace [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride in Stereochemically Demanding Workflows


In structure-activity relationship (SAR) studies and asymmetric synthesis, the specific combination of stereochemistry and salt form governs solubility, handling, and the spatial presentation of functional groups. Substituting the (2S,4S) diastereomer with the (2S,4R) or (2R,4S) form, or with the free base instead of the dihydrochloride salt, can invert or eliminate key interactions with chiral biological targets and alter physicochemical properties such as aqueous solubility and hygroscopicity . Generic 2-aminomethylpyrrolidines lacking the 4-methoxy substituent or bearing alternative substituents (e.g., hydroxyl) provide insufficient steric and electronic mimicry, making them unsuitable as direct drop-in replacements in established synthetic routes or pharmacological probes [1].

Quantitative Differentiation Evidence for [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride Versus In-Class Analogs


Dihydrochloride Salt Form Provides Enhanced Handling and Storage Stability Versus the Free Base

The dihydrochloride salt form of [(2S,4S)-4-methoxypyrrolidin-2-yl]methanamine offers improved storage stability and ease of handling compared to its free amine counterpart . In the pyrrolidine class, hydrochloride salts are consistently preferred over free amines for solid dispensing and long-term storage because they are less hygroscopic, exhibit higher melting points, and resist carbonate formation upon air exposure, as documented in comparative salt-form tables for pyrrolidine building blocks .

Salt selection Solid-state stability Process chemistry

Unique (2S,4S) Diastereomer not Interchangeable with (2S,4R) or (2R,4S) Forms in Chiral Synthesis

The (2S,4S) configuration of the target compound is a defined diastereomer with both substituents in a cis relationship on the pyrrolidine ring . The (2S,4R) diastereomer, by contrast, places the 4-methoxy and 2-aminomethyl groups in a trans orientation, resulting in a distinct three-dimensional pharmacophore geometry . In chiral drug discovery, even single stereocenter inversions can drastically alter target binding; for example, within the pyrrolidine class, (R)-enantiomers of 3-aminopyrrolidine derivatives have demonstrated agonist activity with EC₅₀ values as low as 1 nM, while the corresponding (S)-enantiomers function as moderate antagonists, highlighting the criticality of stereochemical precision .

Chiral resolution Diastereomer purity Medicinal chemistry

4-Methoxy Substituent Modulates Lipophilicity and Hydrogen-Bonding Capacity Relative to 4-Hydroxy and 4-Unsubstituted Analogs

The 4-methoxy group in the target compound serves as a moderately lipophilic, hydrogen-bond-accepting substituent. Compared to the corresponding 4-hydroxy analog (more polar, hydrogen-bond donor), the methoxy group increases logP by approximately 0.5–1.0 units (estimated from fragment-based contributions), which can enhance membrane permeability . Relative to the 4-unsubstituted pyrrolidine-2-methanamine scaffold, the methoxy group adds steric bulk and an additional heteroatom interaction site, enabling distinct binding modes in target proteins [1].

Physicochemical property optimization logP tuning Medicinal chemistry design

Pyrrolidine Scaffold Confers a Defined 3D Geometry Valued in Fragment-Based Drug Discovery (FBDD)

Pyrrolidine-derived building blocks are increasingly prioritized in FBDD campaigns because their non-planar, saturated ring structure provides three-dimensional character that is underrepresented in traditional planar fragment libraries [1]. The target compound, with its (2S,4S)-4-methoxy-2-aminomethyl substitution pattern, offers a well-defined exit vector geometry that can be exploited to extend fragments into orthogonal regions of a target binding pocket, a property that achiral or planar heterocyclic alternatives cannot replicate with the same spatial precision [2].

Fragment-based drug discovery 3D molecular shape Chemical library design

Optimal Application Scenarios for [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Chiral Drug Candidates Requiring a cis-2,4-Disubstituted Pyrrolidine Core

When a medicinal chemistry program demands a cis relationship between the 2-aminomethyl and 4-methoxy substituents on a pyrrolidine ring, the (2S,4S) diastereomer is the required synthon. The dihydrochloride salt form enables direct use in coupling reactions after in situ neutralization, without the handling difficulties associated with the free amine . This scenario is common in the synthesis of constrained peptidomimetics and CNS-penetrant kinase inhibitors where the spatial orientation of the basic amine and ether oxygen is critical for target engagement [1].

Fragment-Based Drug Discovery Library Expansion with 3D-Enriched Building Blocks

In FBDD campaigns seeking to diversify screening libraries away from planar aromatic scaffolds, the target compound offers a saturated, stereochemically defined fragment with a fraction sp³ of 0.71 . Its two stereocenters and dual functional groups (primary amine and methoxy) provide multiple derivatization handles, making it suitable for fragment growing, merging, or linking strategies [1].

Physicochemical Property Optimization via Methoxy-Containing Pyrrolidine Isosteres

In lead optimization, replacing a hydroxyl or unsubstituted pyrrolidine ring with the 4-methoxy analog can fine-tune logP by an estimated +0.5 to +1.0 log units while retaining hydrogen-bond acceptor capacity . This makes the compound a valuable matched-pair tool for probing the impact of moderate lipophilicity increases on cellular potency, metabolic stability, and off-target selectivity profiles [1].

Development of Chiral Ligands for Asymmetric Catalysis

The defined (2S,4S) stereochemistry and the presence of both a primary amine and an ether donor group make this compound a candidate for elaboration into chiral ligands for transition-metal-catalyzed asymmetric transformations . Such ligands can induce enantioselectivity in reactions where the spatial arrangement of donor atoms is crucial, a role that cannot be fulfilled by achiral or diastereomeric alternatives [1].

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